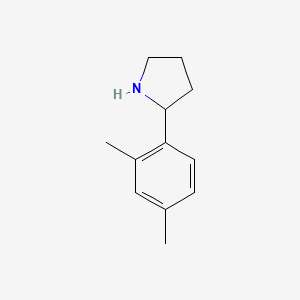

2-(2,4-二甲基苯基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(2,4-Dimethylphenyl)pyrrolidine-like compounds involves multiple steps, including the formation of pyrrolidine rings and the attachment of phenyl groups at specific positions. One notable method for synthesizing related compounds involves the Hantzsch condensation reaction, which is a four-component reaction that efficiently produces 1,4-dihydropyridines, a related class of compounds. For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyrrolidine-3,5-dicarboxylate demonstrates the use of microwave irradiation in promoting such reactions under solvent-free conditions (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed. These methods reveal insights into the compound's geometrical configuration, electronic distribution, and potential sites for reactivity. For example, the structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided comprehensive insights into its molecular geometry and electronic properties through DFT calculations (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 2-(2,4-Dimethylphenyl)pyrrolidine can be inferred from studies on similar structures. These compounds often undergo reactions typical for pyrrolidines and substituted phenyl groups, such as nucleophilic substitutions, electrophilic aromatic substitutions, and ring transformations. The presence of the nitrogen atom in the pyrrolidine ring also makes these compounds potential ligands in coordination chemistry, capable of forming complexes with various metals, which can significantly alter their chemical behavior (Schmidlin et al., 2018).

科学研究应用

合成和抗增殖活性

- 合成了与1,2,3-三唑衍生物相连的新型吡咯烷,并证明其对人类前列腺癌细胞的体外抗增殖活性显著(Ince et al., 2020)。

化学反应中的有机催化

- 从l-脯氨酸衍生的双(3,5-二甲基苯基)((S)-吡咯烷-2-基)甲醇被发现是对马隆酸酯对亚硝基烯烃的手性选择性迈克尔加成的有效双功能有机催化剂(Lattanzi, 2006)。

不对称氢化反应

- 描述了某些吡咯烷衍生物的制备及其在(Z)-2-乙酰氨基丙烯酸衍生物的有效不对称氢化中的应用(Takahashi & Achiwa, 1989)。

α,β-烯酮的环氧化反应

- 使用双(3,5-二甲基苯基)-(S)-吡咯烷-2-基甲醇和叔丁基过氧化氢对α,β-烯酮进行不对称环氧化反应显示出改善的反应性和手性选择性(Lattanzi, 2006)。

现代科学中的吡咯烷化学

- 吡咯烷在医学和工业中显示出重要意义,例如在染料或农药物质中。一项关于吡咯烷合成的研究,通过N-甲基偶氮甲基亚烯和反-3,3,3-三氯-1-硝基丙-1-烯之间的[3+2]环加成,突出了它们的重要性(Żmigrodzka等,2022)。

抗菌活性

- 一种新型融合到吡咯烷化合物中的双环硫代肼酮表现出抗菌和抗分枝杆菌活性(Nural et al., 2018)。

金属配合物催化的反应

- 制备了特定吡咯烷衍生物的类似物,以展示它们在二甲基己二酸酯不对称氢化中的实用性(Inoguchi et al., 1989)。

安全和危害

The safety information for 2-(2,4-Dimethylphenyl)pyrrolidine indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

属性

IUPAC Name |

2-(2,4-dimethylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPALANXPTYMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)